

# Role of adenosine receptors in neuroinflammation and disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                 |           |
|----------------------|---------------------------------|-----------|
| Compound Name:       | Adenosine receptor antagonist 4 |           |
| Cat. No.:            | B020348                         | Get Quote |

An In-depth Technical Guide to the Role of Adenosine Receptors in Neuroinflammation and Disease

Audience: Researchers, scientists, and drug development professionals.

### **Abstract**

Adenosine is a critical purine nucleoside that functions as a neuromodulator, fine-tuning neuronal activity and regulating the brain's immune response. Its effects are mediated by four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are ubiquitously expressed on neurons and glial cells, including microglia and astrocytes, the primary mediators of neuroinflammation. Under pathological conditions such as ischemia, trauma, or neurodegeneration, extracellular adenosine levels rise dramatically, triggering complex signaling cascades that can either suppress or exacerbate inflammatory processes. This dual role makes adenosine receptors compelling therapeutic targets for a range of neurological disorders characterized by a significant neuroinflammatory component, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This technical guide provides a comprehensive overview of adenosine receptor signaling in the central nervous system, their specific roles in modulating microglial and astrocytic function, and their involvement in the pathophysiology of major neurological diseases. We present quantitative data on ligand affinities and receptor expression, detailed experimental protocols for studying these receptors, and signaling pathway diagrams to facilitate a deeper understanding for researchers and drug development professionals.



### Introduction to Adenosine Signaling in the CNS

In the central nervous system (CNS), adenosine acts as a homeostatic modulator, playing a crucial role in neuroprotection and regulating the sleep-wake cycle.[1] Its extracellular concentration is tightly controlled, remaining in the low nanomolar range under physiological conditions but increasing significantly during periods of high metabolic stress or injury.[1][2] This increase is primarily due to the release and subsequent extracellular breakdown of adenosine triphosphate (ATP).[3] Adenosine exerts its wide-ranging effects by activating four distinct receptor subtypes: A1 (A1R), A2A (A2AR), A2B (A2BR), and A3 (A3R).[1] These receptors are expressed on virtually all brain cells, including neurons, microglia, astrocytes, and oligodendrocytes, with A1R and A2AR showing the highest density in the brain.[4][5] Their activation initiates diverse intracellular signaling pathways that ultimately modulate neuronal excitability, synaptic transmission, and, critically, the inflammatory responses of glial cells.[1][2]

## **Adenosine Receptor Signaling Pathways**

Adenosine receptors belong to the G-protein coupled receptor (GPCR) superfamily and are coupled to different G proteins, leading to distinct downstream effects.

### A1 Receptor (A1R)

Primarily coupled to Gi/o proteins, A1R activation inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity. [6] This pathway is the basis for A1R's predominantly inhibitory effects on neurotransmitter release.[1][6] A1Rs are highly expressed in the hippocampus, cortex, and cerebellum.[7] In some cellular contexts, A1R can also couple to Gq proteins to activate the Phospholipase C (PLC) pathway.[8]





Click to download full resolution via product page

Caption: A1 Receptor (Gi-coupled) Signaling Pathway.

### A2A Receptor (A2AR)

In contrast to A1R, the A2AR is primarily coupled to Gs proteins.[9] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent PKA activation. [10][11] A2ARs are highly concentrated in the striatum, nucleus accumbens, and olfactory tubercle, where they form functional heteromers with dopamine D2 receptors, playing a key role in modulating dopaminergic signaling.[12][13] In neuroinflammation, A2AR expression is significantly upregulated on microglia and astrocytes.[10][14]





Click to download full resolution via product page

Caption: A2A Receptor (Gs-coupled) Signaling Pathway.

### A2B Receptor (A2BR)

The A2BR has a lower affinity for adenosine compared to A1R and A2AR, and is therefore thought to be activated primarily under conditions of significant adenosine release, such as ischemia or inflammation.[7] Like A2AR, it couples to Gs proteins to increase cAMP levels.[15] [16] A2BRs are expressed in astrocytes and have been shown to mediate the metabolic activation of these cells in response to neuronal activity, coupling energy supply to demand.[17] [18][19]





Click to download full resolution via product page

Caption: A2B Receptor (Gs-coupled) Signaling Pathway in Astrocytes.

### A3 Receptor (A3R)

The A3R is expressed at relatively low levels in the brain but can be upregulated under pathological conditions.[7] Similar to A1R, it is coupled to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase.[20] A3R activation has been implicated in both neuroprotective and neurotoxic processes, depending on the context and duration of its stimulation.

# Role of Adenosine Receptors in Neuroinflammatory Cells

### Microglia

Microglia are the resident immune cells of the CNS, acting as its first line of defense.[7] They express all four adenosine receptor subtypes, and their activation state is tightly regulated by adenosine signaling.

A1 Receptor: A1R activation on microglia is generally considered anti-inflammatory.[7][20]
 Studies in animal models show that A1R knockout mice exhibit increased microglial activity



and exacerbated neuroinflammation, suggesting a tonic anti-inflammatory role for this receptor.[7][21] Activation of A1R can suppress the production of pro-inflammatory cytokines. [7]

- A2A Receptor: The role of A2AR in microglia is complex and context-dependent. Under inflammatory conditions, A2AR expression is significantly upregulated.[10][11] Its activation can promote a pro-inflammatory phenotype, leading to the release of cytokines and a change to an amoeboid morphology associated with activation.[10][11][22] However, A2AR signaling can also have anti-inflammatory effects and promote a shift towards a neuroprotective M2-like microglial phenotype.[9][23] This duality may depend on factors like the formation of receptor heteromers (e.g., with cannabinoid CB2 receptors or metabotropic glutamate receptor 5).[9][23]
- A2B and A3 Receptors: Activation of A2BR on microglia can induce the production of proinflammatory IL-6.[20] A3R has also been shown to be functional in microglia, but its precise role in neuroinflammation is less well-defined.[24]

### **Astrocytes**

Astrocytes are crucial for maintaining brain homeostasis, providing metabolic support to neurons, and participating in inflammatory responses.

- A1 Receptor: A1R activation in astrocytes can reduce their proliferation and protect them from cell death.[8] It also leads to an immunosuppressive effect by decreasing the production of certain interleukins and chemokines.[7]
- A2A Receptor: Similar to microglia, A2AR expression is increased in reactive astrocytes during neuroinflammation.[19] Its activation can contribute to both pro- and anti-inflammatory responses.
- A2B Receptor: Astrocytes specifically and strongly express A2BR, which acts as a sensor for neuronal activity.[17][18] Activation of A2BR by adenosine released from active neurons triggers cAMP-PKA signaling, leading to increased glycolysis and lactate release, thereby providing metabolic support to neurons.[16][17][18]

### **Adenosine Receptors in Neurological Diseases**



### **Alzheimer's Disease (AD)**

AD is characterized by the accumulation of amyloid-beta (A $\beta$ ) plaques and neurofibrillary tangles, accompanied by significant neuroinflammation.

- Receptor Expression Changes: Post-mortem studies of AD brains and analyses of animal models have revealed altered expression of adenosine receptors.[4] While some studies report decreased A1R expression in the hippocampus, a region critical for memory, others show increased A1R and A2AR levels in the frontal cortex.[4][14][25] Notably, A2AR expression is often found to be enhanced in glial cells surrounding amyloid plaques.[14][25] In the APP/PS1 mouse model, upregulated neuronal A2ARs are implicated in early synaptic deficits and memory impairment.[26][27][28]
- Therapeutic Implications: The upregulation of A2AR in AD has positioned it as a prime
  therapeutic target. Treatment with A2AR antagonists has been shown to reverse memory
  deficits in various AD animal models.[26][28] This beneficial effect is attributed to the
  reduction of A2AR-mediated excitotoxicity and neuroinflammation.[29]

### Parkinson's Disease (PD)

PD involves the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction.

- Receptor Expression Changes: A key feature in PD is the high expression of A2AR in the striatum, where it co-localizes and forms heteromers with the dopamine D2 receptor (D2R).
   [13] In PD patients, an upregulation of A2AR density in lymphocytes and in the striatum has been observed, which correlates with motor symptom severity.[30][31]
- Therapeutic Implications: There is an antagonistic interaction between A2AR and D2R; A2AR activation inhibits D2R signaling.[12] Therefore, blocking A2ARs with selective antagonists can potentiate dopaminergic transmission and improve motor symptoms.[13] A2AR antagonists have shown efficacy in reducing motor deficits in animal models of PD, such as those induced by 6-hydroxydopamine (6-OHDA) or MPTP.[12][13][32][33] The A2AR antagonist istradefylline has been approved for use as an adjunctive treatment for PD.

## **Multiple Sclerosis (MS)**



MS is a chronic autoimmune disease of the CNS characterized by inflammation, demyelination, and axonal damage.

- Receptor Expression Changes: Studies using the Experimental Autoimmune
   Encephalomyelitis (EAE) animal model of MS have revealed complex roles for adenosine
   receptors.[34] In EAE mice, A1R was found to be downregulated in microglia, and A1R
   knockout mice developed a more severe form of the disease, indicating a protective role for
   A1R.[21][35] Conversely, A2AR expression on immune cells appears to limit the severity of
   the inflammatory response, while its expression on non-immune cells (potentially in the CNS)
   seems to promote disease development.[36]
- Therapeutic Implications: The dual role of A2AR in MS presents a therapeutic challenge.
   While A2AR agonists can ameliorate EAE by protecting the blood-brain barrier and reducing inflammation, A2AR antagonists can also be protective by preventing the infiltration of inflammatory cells into the CNS.[36][37] Modulation of A1R signaling, for instance by using caffeine (a non-selective adenosine receptor antagonist) to upregulate A1R expression, has been shown to reduce EAE severity.[21][35]

# Quantitative Data Summary Ligand Binding Affinities and Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of commonly used adenosine receptor ligands. Values can vary depending on the tissue, species, and experimental conditions.



| Receptor                    | Ligand      | Туре      | Species      | Ki (nM)  | EC50/IC50<br>(nM) |
|-----------------------------|-------------|-----------|--------------|----------|-------------------|
| A1R                         | ССРА        | Agonist   | Rat Brain    | 0.5 - 2  | 10 - 30           |
| DPCPX                       | Antagonist  | Human/Rat | 0.5 - 5      | 1 - 10   |                   |
| A2AR                        | CGS 21680   | Agonist   | Rat Striatum | 15 - 30  | 20 - 100          |
| SCH 58261                   | Antagonist  | Human/Rat | 0.5 - 2      | 1 - 5    |                   |
| Istradefylline<br>(KW-6002) | Antagonist  | Human/Rat | 1 - 5        | 2 - 10   | _                 |
| A2BR                        | BAY 60-6583 | Agonist   | Human        | 5 - 15   | 20 - 50           |
| PSB 603                     | Antagonist  | Human/Rat | 1 - 10       | 50 - 100 |                   |
| A3R                         | IB-MECA     | Agonist   | Human/Rat    | 1 - 3    | 20 - 50           |
| MRS 1220                    | Antagonist  | Human     | 0.5 - 2      | 30 - 70  |                   |

Data compiled from various pharmacological studies.

## **Receptor Expression Changes in Disease**



| Disease                | Brain<br>Region   | Cell Type    | Receptor             | Change in<br>Expression              | Model/Sour<br>ce          |
|------------------------|-------------------|--------------|----------------------|--------------------------------------|---------------------------|
| Alzheimer's<br>Disease | Frontal<br>Cortex | Neurons/Glia | A1R, A2AR            | Increased                            | Human Post-<br>mortem[25] |
| Hippocampus            | Neurons           | A1R          | Decreased            | Human Post-<br>mortem[14]<br>[25]    |                           |
| Hippocampus            | Glia              | A2AR         | Increased            | Human Post-<br>mortem[14]            |                           |
| Hippocampus            | Neurons           | A2AR         | Upregulated          | APP/PS1<br>Mice[26][27]              |                           |
| Parkinson's<br>Disease | Striatum          | Neurons      | A2AR                 | Increased                            | Human PET studies[31]     |
| Lymphocytes            | -                 | A2AR         | Increased<br>Density | Human<br>Patients[30]                |                           |
| Pallidum               | Neurons           | A2AR         | Increased            | Human PET<br>(Moderate<br>Stage)[31] | -                         |
| Multiple<br>Sclerosis  | Spinal Cord       | Microglia    | A1R                  | Downregulate<br>d                    | EAE Mice[21]<br>[35]      |
| CNS<br>Infiltrates     | Lymphocytes       | A2AR         | Increased            | EAE Mice[36]                         |                           |

# **Key Experimental Protocols In Vivo: 6-OHDA Model of Parkinson's Disease**

This protocol describes the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the rat brain to model the dopaminergic degeneration seen in Parkinson's disease.[32][33] [38]





Click to download full resolution via product page

**Caption:** Experimental workflow for the 6-OHDA model of Parkinson's disease.



- Principle: 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons via the dopamine transporter, leading to their destruction through oxidative stress.[38] Unilateral lesioning causes motor asymmetry, which can be quantified and used to assess therapeutic interventions.
- Materials: Stereotaxic apparatus, microinjection pump, Hamilton syringe, 6-OHDA hydrochloride, ascorbic acid (to prevent oxidation), saline, anesthetic (e.g., isoflurane), apomorphine.

#### Procedure:

- Anesthetize the animal and mount it in the stereotaxic frame.
- Dissolve 6-OHDA in 0.9% saline containing 0.02% ascorbic acid.
- Perform a craniotomy over the target injection site (e.g., medial forebrain bundle).
- $\circ$  Slowly infuse the 6-OHDA solution (e.g., 8  $\mu$ g in 4  $\mu$ L) into the target coordinates.
- Leave the needle in place for 5-10 minutes post-injection to prevent backflow, then slowly retract.
- Suture the incision and allow the animal to recover for 2-3 weeks.
- Confirm the lesion by assessing rotational behavior induced by apomorphine (contralateral rotations).
- Proceed with therapeutic agent administration and subsequent behavioral and histological analyses.

### In Vivo: Induction of EAE Model for MS

Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for MS, mimicking its inflammatory and demyelinating pathology.[34][39]

 Principle: EAE is induced by immunizing susceptible mouse strains with myelin-derived proteins or peptides, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55, in



combination with a powerful adjuvant.[34][39] This triggers a T-cell mediated autoimmune response against the CNS.

- Materials: Female C57BL/6 mice (8-12 weeks old), MOG35-55 peptide, Complete Freund's Adjuvant (CFA), Mycobacterium tuberculosis H37Ra, Pertussis toxin (PTX), saline.
- Procedure:
  - On Day 0, emulsify MOG35-55 peptide in CFA.
  - Anesthetize mice and administer a subcutaneous injection of the MOG/CFA emulsion, typically split across two sites on the flank.
  - o Administer an intraperitoneal (i.p.) injection of Pertussis toxin (e.g., 200 ng) in saline.
  - On Day 2, administer a second i.p. injection of PTX.
  - Begin daily monitoring of clinical signs and body weight from Day 7.
  - Score disease severity using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
  - Therapeutic compounds can be administered prophylactically (before symptom onset) or therapeutically (after symptom onset) to assess their efficacy.

### In Vitro: Microglia Activation and Cytokine Analysis

This protocol outlines a method for studying the effect of adenosine receptor ligands on microglia activation in primary cell culture.[10][22]

- Principle: Primary microglia can be stimulated with inflammatory agents like
  Lipopolysaccharide (LPS) to induce a pro-inflammatory state. The modulatory effects of
  adenosine receptor agonists or antagonists on this activation can be quantified by measuring
  cytokine release.
- Materials: Primary microglial cell culture, culture medium (e.g., DMEM/F10), LPS (from E. coli), adenosine receptor ligands (agonist/antagonist), ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6), cell lysis buffer, protein assay kit.



#### • Procedure:

- Plate primary microglia in 24-well plates and allow them to adhere.
- Pre-treat cells with the desired concentration of the adenosine receptor ligand (or vehicle control) for 1-2 hours.
- Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).
   Include a non-stimulated control group.
- After incubation, collect the cell culture supernatant.
- Measure the concentration of cytokines (e.g., TNF-α) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- Lyse the remaining cells to measure total protein content for normalization of cytokine data.
- Analyze the data to determine if the adenosine ligand enhanced or suppressed LPSinduced cytokine production.

### **Conclusion and Future Directions**

Adenosine receptors are integral players in the complex interplay between neuronal function and immune responses within the CNS. The A1R and A2AR, in particular, have emerged as key modulators of neuroinflammation, exhibiting distinct and often opposing roles that are highly dependent on the cellular context and pathological state. The anti-inflammatory and neuroprotective effects of A1R activation, contrasted with the complex, dual role of A2AR, highlight the therapeutic potential of selectively targeting these receptors. The clinical success of an A2AR antagonist in Parkinson's disease provides a strong validation of this approach.

Future research should focus on elucidating the precise mechanisms that dictate the proversus anti-inflammatory switch in A2AR signaling, particularly the role of receptor heteromerization. Developing cell-type-specific and brain-penetrant ligands will be crucial for harnessing the therapeutic benefits of adenosine modulation while minimizing off-target effects. Ultimately, a deeper understanding of the adenosinergic system in the context of specific



neurological diseases will pave the way for novel and more effective treatments for these devastating conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Adenosine receptor signaling in the brain immune system PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adenosine: A key player in neuroinflammation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine receptor signalling in Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purinergic signalling in neuron–glia interactions PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine Receptors in Neuroinflammation and Neurodegeneration PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine Signalling and Function in Glial Cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microglial Adenosine Receptors: From Preconditioning to Modulating the M1/M2 Balance in Activated Cells [mdpi.com]
- 10. Adenosine A2A receptor mediates microglial process retraction PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine A(2A) receptor mediates microglial process retraction PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting Adenosine Signaling in Parkinson's Disease: From Pharmacological to Non-pharmacological Approaches [frontiersin.org]
- 13. Adenosine A2A receptors in Parkinson's disease treatment PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Adenosine in Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]

### Foundational & Exploratory





- 16. Literature Review | Nature | Adenosine Signaling in Astrocytes Coordinates Brain Metabolism and Function [ebraincase.com]
- 17. Adenosine signalling to astrocytes coordinates brain metabolism and function PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adenosine signalling to astrocytes coordinates brain metabolism and function PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A1 Adenosine Receptor Upregulation and Activation Attenuates Neuroinflammation and Demyelination in a Model of Multiple Sclerosis | Journal of Neuroscience [jneurosci.org]
- 22. Frontiers | Modulation of Microglial Activation by Adenosine A2a Receptor in Animal Models of Perinatal Brain Injury [frontiersin.org]
- 23. The Dual Role of A2aR in Neuroinflammation: Modulating Microglial Polarization in White Matter Lesions PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. mdpi.com [mdpi.com]
- 26. Early synaptic deficits in the APP/PS1 mouse model of Alzheimer's disease involve neuronal adenosine A2A receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Early synaptic deficits in the APP/PS1 mouse model of Alzheimer's disease involve neuronal adenosine A2A receptors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 29. researchgate.net [researchgate.net]
- 30. A(2A) adenosine receptors and Parkinson's disease severity PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Adenosine A2A receptor availability in patients with early- and moderate-stage Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 32. Adenosine A2A Receptor Gene Knockout Prevents I-3,4-Dihydroxyphenylalanine-Induced Dyskinesia by Downregulation of Striatal GAD67 in 6-OHDA-Lesioned Parkinson's Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Effect of adenosine A2A receptor antagonists on motor disorders induced by 6hydroxydopamine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Frontiers | Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis [frontiersin.org]







- 35. A1 adenosine receptor upregulation and activation attenuates neuroinflammation and demyelination in a model of multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. A2A adenosine receptor signaling in lymphocytes and the central nervous system regulates inflammation during experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Adenosine A2A receptor agonist ameliorates EAE and correlates with Th1 cytokineinduced blood brain barrier dysfunction via suppression of MLCK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Adenosine A1 and A2A receptors are involved on guanosine protective effects against oxidative burst and mitochondrial dysfunction induced by 6-OHDA in striatal slices PMC [pmc.ncbi.nlm.nih.gov]
- 39. Frontiers | Putative role of adenosine A2A receptors in promoting remyelination through adult oligodendrogenesis in the EAE Model [frontiersin.org]
- To cite this document: BenchChem. [Role of adenosine receptors in neuroinflammation and disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020348#role-of-adenosine-receptors-in-neuroinflammation-and-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com